2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O2S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has led to the development of novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones with significant antimicrobial activity. These compounds exhibit potent anti-inflammatory and analgesic activities, comparable to standard drugs, highlighting the therapeutic potential of chromeno[2,3-d]pyrimidin derivatives in treating infections and inflammation (Rajanarendar et al., 2012).
Antitubercular and Antimicrobial Evaluation
Another study focused on the synthesis and evaluation of novel 4H-chromeno[2,3-d]pyrimidine derivatives for their in vitro antitubercular and antimicrobial activities. Some derivatives showed pronounced antitubercular and antimicrobial effects, indicating the utility of these compounds in developing new treatments against tuberculosis and other bacterial infections (Kamdar et al., 2011).
Synthesis of Heterocyclic Compounds
Further research involves the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aimed at creating new antimicrobial agents. This study demonstrates the versatility of chromeno[2,3-d]pyrimidin derivatives in generating a variety of compounds with potential as antimicrobial agents (Darwish et al., 2014).
Docking Studies for Breast Cancer
Docking studies on chromeno[4,3-b]pyridine derivatives designed and synthesized for potential anticancer activities have been conducted. Computational ADME and Lipinski's analysis followed by molecular docking and binding energy assessments revealed compounds with high activity towards breast cancer cell lines, underscoring the importance of chromenopyrimidine derivatives in developing new cancer therapies (Abd El Ghani et al., 2022).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-7-11-20(12-8-17)28-24(31)16-34-27-22-15-19-5-3-4-6-23(19)32-26(22)29-25(30-27)18-9-13-21(33-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQVQBZKATICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.